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Compound of Interest

Compound Name: Nylon 6/66

Cat. No.: B1584677

This guide is designed for researchers, scientists, and drug development professionals to
troubleshoot and understand common flow instability issues encountered during the extrusion
of Nylon 6 (Polyamide 6) and Nylon 6/66 (Polyamide 6/66).

Troubleshooting Guide

This section addresses specific defects you might observe during extrusion experiments.

Q: My extrudate has a rough, wavy, or ridged surface. What are the causes and how can | fix
it?

A: This defect is commonly known as melt fracture or, in its milder form, sharkskin.[1][2][3] It
occurs when the stress on the polymer melt exceeds its tensile strength as it exits the die,
causing tearing and distortion.[3][4]

Primary Causes:

o Excessive Shear Rate: The most common cause is pushing the polymer through the die too
quickly.[1][5]

o Low Melt Temperature: A lower temperature increases the melt's viscosity, leading to higher
stress.[1][4]

e |Inadequate Die Design: Sharp angles or a lack of streamlined flow paths within the die can
create turbulence and stress concentration points.[1][4][6]
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» High Polymer Viscosity: High molecular weight or inconsistent viscosity in the material
contributes to increased friction and pressure variations.[1]

Solutions:

Reduce Extruder Speed: Lowering the screw speed will decrease the shear rate.[7][8]

e Increase Melt Temperature: Raising the temperature of the die and melt will lower the
viscosity, reducing shear stress.[4][7] Be careful not to exceed the degradation temperature
of the nylon (typically above 310°C).[9]

e Optimize Die Geometry: Use a die with streamlined flow paths, smooth entrance angles, and
a longer land length to promote laminar flow.[4][7]

o Use Processing Aids: Incorporating Polymer Processing Additives (PPAS) can create a low-
friction coating on the die surface, allowing the melt to slip more easily and reducing stress.
[10][11]

Q: I'm observing bubbles, popping sounds, or voids in my extrudate. What is the cause?

A: The primary cause of bubbles and voids in Nylon 6/66 extrusion is excessive moisture in the
raw material.[8][12]

Explanation: Nylon is highly hygroscopic, meaning it readily absorbs moisture from the
atmosphere.[13][14] When the moist pellets are heated in the extruder, the water turns to
steam, creating bubbles and "popping” sounds at the die exit.[12][15] This not only results in a
poor surface finish but also degrades the polymer, reducing the mechanical strength of the final
product.[13][16]

Solutions:

e Thorough Drying: This is the most critical step. Dry the Nylon 6/66 pellets to a moisture
content of 0.2% or less before processing.[9][14] This typically requires drying at 80-110°C
for several hours in a desiccant dryer.[9]

» Proper Material Handling: Once dried, do not expose the material to ambient air for extended
periods. Keep the hopper sealed and consider using a hopper dryer to maintain low moisture
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levels during extrusion.[14]

e Check for Contamination: While less common, volatile contaminants in the material can also
cause bubbles. Ensure you are using a pure, uncontaminated resin.

Q: The diameter of my extrudate is significantly larger than the die opening. How can | control
this?

A: This phenomenon is known as die swell. It is a common characteristic of viscoelastic
materials like polymer melts.[17][18][19]

Explanation: As the long polymer chains are forced through the narrow die, they become
compressed and aligned.[18] Upon exiting the die, the pressure is released, and the chains
attempt to return to their more random, coiled state. This "recoiling” causes the extrudate to
expand in the directions perpendicular to the flow, resulting in an increased diameter.[18][19]

Factors Influencing Die Swell:

o Material Elasticity: Polymers with higher elasticity exhibit more pronounced die swell.[18]
o Flow Rate: Higher flow rates generally increase die swell.[17][18]

o Temperature: Increasing the melt temperature can sometimes reduce die swell.[17]

o Die Geometry: The length-to-diameter (L/D) ratio of the die land can influence the extent of
swell.

Solutions:

o Adjust Processing Conditions: Experiment with lowering the flow rate and adjusting the melt
temperature to find an optimal balance.[17]

» Modify Die Design: A longer die land can allow for more relaxation of the polymer chains
within the die, sometimes reducing the final swell.[20]

o Material Selection: If possible, using a grade of Nylon with lower elasticity may reduce die
swell.
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» Downstream Drawing: In processes like fiber spinning, a downstream drawing or stretching
step is used to orient the fibers and achieve the final desired diameter.[21]

Q: The extruder output is surging or fluctuating, leading to inconsistent dimensions. What
should | check?

A: Surging is an uneven flow of the extrudate and can be caused by a variety of factors related
to material feed, melting, and pressure.[22][23]

Solutions:

e Check the Hopper and Feed Throat: Ensure a consistent supply of pellets. Look for
"bridging" (where pellets form an arch over the screw entrance) or blockages in the hopper.
[22][23] Ensure the feed throat is properly cooled.

o Optimize Temperature Profile: An incorrect temperature profile along the barrel can lead to
improper melting. Gradually increase barrel temperatures to ensure a consistent melt.[22]

 Inspect the Screw and Screen Pack: A worn screw can reduce conveying efficiency. A
clogged screen pack can cause pressure to build and then release, leading to surging.
Check and clean the screen pack.[22][23]

o Ensure Proper Drying: Inconsistent moisture content can lead to viscosity variations,
contributing to surging.

Frequently Asked Questions (FAQSs)
Q: What is melt fracture and what are its different types?

A: Melt fracture is a general term for a family of flow instabilities that occur when a polymer melt
is extruded, resulting in a distorted or rough surface.[5][7] The main types are:

o Sharkskin: A fine-scale surface roughness, often with ridges perpendicular to the flow
direction, resembling the skin of a shark.[3][4] It is the first instability to appear as the
extrusion rate is increased.[11]

 Stick-Slip Fracture: This occurs at higher shear rates and is characterized by alternating
smooth and rough sections on the extrudate.[11][24] It is caused by the polymer melt
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cyclically sticking to and slipping from the die wall, leading to pressure oscillations.[24][25]

o Gross Melt Fracture: At very high shear rates, the extrudate becomes severely and randomly
distorted.[4][11]

Q: Why is moisture control so critical for Nylon 6/66 extrusion?

A: Nylon's chemical structure contains amide groups that readily form hydrogen bonds with
water molecules, making it highly hygroscopic.[13][14] Failure to control moisture leads to
several critical issues:

o Hydrolytic Degradation: At melt processing temperatures, the absorbed water can break
down the polymer chains, reducing molecular weight and severely compromising mechanical
properties like strength and toughness.[13]

e Processing Instability: As mentioned in the troubleshooting guide, moisture turns to steam,
causing voids, bubbles, and an inconsistent melt flow.[12][15]

o Dimensional Instability: Post-extrusion, parts will absorb moisture from the environment,
causing them to swell and change dimensions.[14]

Q: What are the typical processing temperatures for Nylon 6 and Nylon 66?

A: Nylon 66 has a higher melting point than Nylon 6 due to its molecular structure.[26]
Processing temperatures must be set accordingly.

e Nylon 6 Melt Temperature: 240 - 270°C[9]

e Nylon 66 Melt Temperature: 270 - 300°C[9]

e Drying Temperature: 80 - 110°CJ[9]

Q: How do Polymer Processing Additives (PPAs) work?

A: PPAs are typically fluoropolymer-based additives used at very low concentrations (100-1000
ppm).[10] They function by migrating to the die wall during extrusion and forming a
microscopic, low-surface-energy coating.[10][11] This coating reduces the friction between the
polymer melt and the metal die, allowing the melt to slip. This "slip" at the boundary reduces
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the shear stress in the melt, preventing it from reaching the critical point where melt fracture
occurs.[11]

Q: What is the difference between die swell and draw resonance?

A: Both are extrusion instabilities, but they occur under different conditions and have different
characteristics.

o Die Swell is the expansion of the extrudate immediately upon exiting the die due to the
relaxation of polymer chains.[17][18] It is primarily a function of the material's viscoelasticity
and the flow conditions within the die.[19]

o Draw Resonance is an instability that occurs specifically in processes that involve stretching
or drawing the extrudate after it leaves the die, such as in fiber spinning.[27] It manifests as
periodic variations in the diameter of the drawn fiber and is caused by an unstable interaction
between the drawing process and the material's extensional viscosity.

Data Presentation

Table 1: Typical Processing Parameters for Nylon 6 & Nylon 66 Extrusion

Parameter Nylon 6 Nylon 66 Reference
Drying Temperature 80-110°C 80-110°C [9]
, _ 4 -12 hours (to <0.2% 4 - 12 hours (to <0.2%

Drying Time ) ] [9][14][26]
moisture) moisture)

Melt Temperature 240 - 270 °C 270 - 300 °C [9]

] 20:1to 30:1 20:1to 30:1

Screw L/D Ratio [9]

(recommended) (recommended)

| Max Thermal Stability | ~310 °C | ~310 °C |[9] |

Table 2: Troubleshooting Summary for Nylon 6/66 Extrusion Instabilities
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Observed Defect

Rough, wavy surface

Common Name(s)

Melt Fracture,
Sharkskin

Primary Cause(s)

High shear rate,
Low melt temp,
Poor die design

Key Solutions

Reduce screw
speed, Increase
melt temp, Use
PPA, Streamline
die

Bubbles, voids,

popping

Moisture Defects

Excessive moisture in

pellets

Dry material to <0.2%
moisture, Use a

desiccant dryer

Viscoelastic recovery

Adjust flow rate/temp,
Modify die land length,

Enlarged diameter Die Swell
of polymer Implement
downstream drawing
Check hopper for
] ) Inconsistent feed, bridging, Optimize
Fluctuating output Surging

Improper melting

barrel temp profile,

Clean screen pack

| Periodic diameter changes | Draw Resonance | Instability in drawing/stretching process |
Adjust draw ratio, Modify melt temperature and cooling rate |

Experimental Protocols
Protocol 1: Moisture Content Analysis using Gravimetric Method (Loss-on-Drying)

e Objective: To determine the moisture content of Nylon 6/66 pellets before extrusion to
ensure it is below the recommended 0.2% threshold.

e Apparatus:

o Moisture analyzer (with integrated balance and heating element) or a drying oven and a
separate analytical balance (readable to 0.1 mg).

o Aluminum sample pans.
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o Desiccator.

o Spatula.

e Methodology:

o Place an empty aluminum sample pan on the analytical balance and tare its weight.

o Carefully add approximately 5-10 grams of the Nylon pellets to the pan. Record the initial
weight of the sample (W_initial).

o Place the pan with the sample into the drying oven preheated to 110°C. Note: For a
dedicated moisture analyzer, follow the manufacturer's instructions for Nylon.

o Dry the sample for a minimum of 4 hours, or until a constant weight is achieved. To check
for constant weight, remove the sample, place it in a desiccator to cool to room
temperature (approx. 20-30 minutes), and weigh it. Return it to the oven for another hour,
cool, and re-weigh. The weight is constant when consecutive readings differ by less than
0.5 mg.

o Record the final, constant dry weight of the sample (W _final).
o Calculation:
» Moisture Content (%) = [(W_initial - W_final) / W_initial] * 100

o Acceptance Criteria: The calculated moisture content should be < 0.2%. If higher, continue
drying the bulk material and re-test.

Protocol 2: Characterizing Melt Flow Instability using Capillary Rheometry

» Objective: To identify the critical shear rate at which the onset of melt fracture (e.g.,
sharkskin) occurs for a specific Nylon 6/66 compound at a given temperature.

e Apparatus:

o Capillary Rheometer with at least one capillary die (e.g., L/D ratio of 16:1, 1 mm diameter).
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[e]

Analytical balance.

o

Stopwatch.

[¢]

Cutting tool (e.g., spatula).

o

Calipers.

o Methodology:

o Setup: Set the rheometer barrel and die to the desired extrusion temperature (e.g., 280°C
for Nylon 66). Allow the system to thermally equilibrate for at least 30 minutes.

o Loading: Load the dried Nylon 6/66 pellets into the rheometer barrel and allow them to
pre-heat for 5-7 minutes to ensure a uniform melt.

o Extrusion Test:

» Begin the test at a low piston speed (corresponding to a low apparent shear rate).

= Once the flow is steady (indicated by a stable pressure reading), collect the extrudate
for a set period (e.g., 60 seconds).

» Visually inspect the extrudate sample for surface defects. Note its appearance (smooth,
glossy, matte, rough). Use calipers to measure its diameter for die swell analysis if
desired.[19]

» Weigh the collected sample to determine the mass flow rate.

o Incremental Increase: Increase the piston speed to the next programmed step. Repeat
step 3.

o Identify Onset: Continue increasing the shear rate incrementally, collecting and inspecting
a sample at each step. The critical shear rate for the onset of melt fracture is the rate at
which surface roughness (sharkskin) is first consistently observed.

o Data Analysis: Plot the apparent shear stress versus the apparent shear rate. Note the
point on the graph where visual distortions began to appear. This provides a processing
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window for stable extrusion.

Mandatory Visualization

// Start Node start [label="Observe Extrudate Defect", fillcolor="#FBBCO05",
fontcolor="#202124"];

I/l Primary Defect Categories defect_surface [label="Surface Imperfections?", shape=diamond,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; defect_internal [label="Internal Voids / Bubbles?",
shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; defect_dimensional
[label="Dimensional Inaccuracy?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Il Surface Defects Branch surface_rough [label="Rough / Wavy Surface\n(Melt Fracture)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_shear [label="Cause: High Shear Rate\nor
Low Temperature?”, shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
solution_process [label="Action: Reduce Screw Speed\nor Increase Melt Temp",
fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_die [label="Cause: Poor Die Design?",
shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; solution_ppa [label="Action: Use
PPA or\nRedesign Die", fillcolor="#34A853", fontcolor="#FFFFFF"];

/I Internal Defects Branch internal_bubbles [label="Bubbles / Voids in Extrudate",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_moisture [label="Cause: Excessive
Moisture\n(>0.2%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; solution_drying
[label="Action: Dry Material Thoroughly\n(e.g., 80-110°C for 4+ hrs)", fillcolor="#34A853",
fontcolor="#FFFFFF"];

// Dimensional Defects Branch dim_swell [label="Diameter > Die Opening\n(Die Swell)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_viscoelastic [label="Cause: Viscoelastic
Recovery", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; solution_swell
[label="Action: Adjust Flow Rate / Temp\nor Implement Downstream Drawing",
fillcolor="#34A853", fontcolor="#FFFFFF"]; dim_surge [label="Fluctuating
Diameter\n(Surging)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_feed [label="Cause:
Inconsistent Feed\nor Melting”, shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
solution_surge [label="Action: Check Hopper, Temp Profile,\nand Screen Pack",
fillcolor="#34A853", fontcolor="#FFFFFF"];
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/I Connections edge [color="#5F6368", fontname="Arial", fontsize=9]; start -> {defect_surface,
defect_internal, defect_dimensional} [style=dotted]; defect_surface -> surface_rough
[label="Yes"]; defect_internal -> internal_bubbles [label="Yes"]; defect_dimensional ->
dim_swell [label="Enlarged"]; defect_dimensional -> dim_surge [label="Fluctuating"];

surface_rough -> {cause_shear, cause_die}; cause_shear -> solution_process; cause_die ->
solution_ppa;

internal_bubbles -> cause_moisture; cause_moisture -> solution_drying;

dim_swell -> cause_viscoelastic; cause_viscoelastic -> solution_swell; dim_surge ->
cause_feed; cause_feed -> solution_surge; }

Caption: A decision tree for diagnosing common Nylon 6/66 extrusion defects.

/I Connections from Inputs to Properties temp -> viscosity [label="Decreases"]; speed ->
shear_rate [label="Increases"]; moisture -> viscosity [label="Decreases (Degrades)"]; die ->
{pressure, shear_rate} [label="Influences"]; ppa -> friction [label="Decreases"];

/I Connections from Properties to Outputs viscosity -> {pressure, melt_fracture}
[label="Increases"]; shear_rate -> melt_fracture [label="Increases"]; elasticity -> die_swell
[label="Increases"]; friction -> melt_fracture [label="Increases"]; pressure -> stability
[label="Affects"]; moisture -> voids [label="Causes"];

/I Connections to Stability melt_fracture -> stability [label="Reduces"]; voids -> stability
[label="Reduces"];

Caption: Logical relationships between processing inputs and extrusion outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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